EZ-482 - 1016456-76-0

EZ-482

Catalog Number: EVT-268002
CAS Number: 1016456-76-0
Molecular Formula: C23H19ClN4O5S
Molecular Weight: 498.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EZ-482 is a novel ligand of apolipoprotein E4 (apoE4), binding to apoE4 by a unique N-terminal allosteric effect.
Source and Classification

EZ-482 is classified as a chemical probe with specific binding characteristics to ApoE. Its identification stemmed from high-throughput screening of compounds from the National Institutes of Health clinical collection, where it was one of several candidates that demonstrated binding activity to the ApoE4 isoform . The compound's structure and properties make it a subject of interest for further research into therapeutic applications targeting lipid metabolism and neurodegenerative conditions.

Synthesis Analysis

Methods and Technical Details

  1. Reagents Selection: Choosing appropriate starting materials that can be transformed into EZ-482 through various chemical reactions.
  2. Reaction Conditions: Optimizing temperature, solvent, and reaction time to maximize yield and purity.
  3. Purification: Utilizing techniques such as chromatography to isolate the compound from reaction by-products.

The precise synthetic pathway for EZ-482 remains proprietary or unpublished in accessible literature, which is common for compounds under investigation for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Key structural features typically analyzed include:

  • Functional Groups: Identification of key functional groups that contribute to its biological activity.
  • Binding Sites: Analysis of how the structure interacts with ApoE, potentially influencing its conformation and function.
Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving EZ-482 are not extensively documented, it can be inferred that the compound participates in interactions with biological macromolecules, particularly ApoE. The binding affinity and kinetics could be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify these interactions.

Additionally, reactions involving EZ-482 may include:

  • Ligand-Receptor Interactions: Characterization of how EZ-482 binds to ApoE and alters its activity.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems.
Mechanism of Action

Process and Data

The mechanism of action for EZ-482 primarily involves its interaction with ApoE. By binding to this protein, EZ-482 may modulate lipid transport processes and influence amyloid precursor protein processing, which is crucial in Alzheimer's disease pathology.

Research indicates that compounds like EZ-482 can shift the conformational state of ApoE, potentially enhancing its function or altering its interaction with lipids and receptors involved in neuronal health . Further studies are needed to elucidate the exact biochemical pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not provided in the literature, general characteristics important for drug-like molecules include:

  • Solubility: Essential for bioavailability; compounds with higher solubility tend to have better pharmacokinetic profiles.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.

Analytical techniques such as high-performance liquid chromatography or mass spectrometry can be employed to assess these properties during the development phase.

Applications

Scientific Uses

EZ-482 holds potential applications in several areas:

  1. Drug Discovery: As a ligand for ApoE, it may serve as a lead compound for developing therapies targeting Alzheimer's disease.
  2. Biophysical Studies: Used in screening assays to identify other compounds that interact with ApoE.
  3. Research Tool: It can facilitate studies on lipid metabolism and neurodegeneration mechanisms.
Contextualizing EZ-482 Within Apolipoprotein E4 (ApoE4) Modulation Research

ApoE4 as a Genetic Risk Factor in Late-Onset Alzheimer’s Disease

Apolipoprotein E4 (ApoE4) is the most significant genetic risk factor for late-onset Alzheimer’s disease (LOAD), with individuals carrying one copy of the ε4 allele facing a 2–3-fold increased risk and homozygotes experiencing up to a 12-fold elevated risk compared to non-carriers [1] [3] [9]. The APOE gene encodes three primary isoforms (ApoE2, E3, E4) distinguished by single-amino-acid substitutions at residues 112 and 158. ApoE4 contains arginine at both positions (Arg112/Arg158), whereas ApoE3 has Cys112/Arg158 and ApoE2 has Cys112/Cys158 [9]. These substitutions profoundly alter ApoE4’s structure and function. Specifically, Arg112 facilitates a salt bridge between Arg61 in the N-terminal domain and Glu255 in the C-terminal domain, inducing a compact "domain interaction" conformation absent in ApoE3/E2 [9]. This structural aberration promotes protein misfolding, proteolytic fragmentation, and impaired lipid binding, ultimately driving neuropathological processes such as amyloid-β (Aβ) accumulation, neuroinflammation, and synaptic dysfunction [3] [9].

Table 1: Key Structural and Functional Differences Among ApoE Isoforms

IsoformResidue 112Residue 158Domain InteractionAD Risk ProfileLipidation Efficiency
ApoE2CysteineCysteineAbsentReduced riskModerate
ApoE3CysteineArginineAbsentNeutralHigh
ApoE4ArginineArgininePresentHigh risk (3–12×)Low

Rationale for Small-Molecule Effectors in ApoE4 Structural Modulation

The structural vulnerability of ApoE4 makes it amenable to pharmacological correction via small molecules. Traditional therapeutic strategies targeting Aβ or tau have faced challenges in ApoE4 carriers due to the protein’s central role in lipid metabolism, neuroinflammation, and amyloid clearance [1] [10]. Small-molecule effectors offer a promising alternative by:

  • Disrupting Domain Interaction: Compounds that disrupt the Arg61-Glu255 salt bridge could convert ApoE4 into an ApoE3-like conformation, mitigating its toxic gain-of-function [9] [10].
  • Enhancing Lipidation: ApoE4 exhibits reduced binding to cholesterol transporters like ABCA1, leading to poorly lipidated particles that impair Aβ clearance. Small molecules could stabilize functional lipid-binding domains [9].
  • Blocking Pathogenic Aggregation: ApoE4’s C-terminal domain is prone to proteolysis, generating neurotoxic fragments. Ligands binding this region could prevent fragmentation [1] [6].Until 2011, the absence of full-length ApoE structures hindered rational drug design. Advances in NMR and cryo-EM enabled the resolution of ApoE3’s structure (PDB: 2L7B), revealing critical interdomain contacts and facilitating targeted screening for ApoE4-specific modulators [1] [10].

EZ-482 as a Paradigm for Isoform-Specific ApoE Modulation

EZ-482 (C₂₃H₁₉ClN₄O₅S; MW: 498.94 Da) exemplifies a rationally designed small-molecule effector targeting ApoE’s C-terminal domain. Key characteristics include:

  • Binding Specificity: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals that EZ-482 binds residues 229–243 and 258–265 in the C-terminal domain of both ApoE3 and ApoE4, with dissociation constants (Kd) of 5–10 μM [1] [2] [4].
  • Allosteric Modulation in ApoE4: While EZ-482 binds the C-terminus in both isoforms, it induces a unique N-terminal conformational change exclusively in ApoE4. This allostery disrupts functional interactions in the N-terminal receptor-binding region [1] [3].
  • Functional Consequences: EZ-482 (0.5–10 μM) blocks heparin binding to ApoE’s N-terminal domain (residues 136–150) in a dose-dependent manner [1] [7]. Since heparin-binding sites overlap with those for LDLR and LRP1 receptors, this suggests EZ-482 may interfere with ApoE-receptor interactions critical for lipid transport and Aβ clearance [1] [5].

Table 2: Biophysical and Functional Properties of EZ-482

PropertyValue/OutcomeMethodSignificance
Dissociation Constant (Kd)8 μM (ApoE3); 5–10 μM (ApoE4)Fluorescence assaysHigh-affinity binding to C-terminal domain
Binding RegionsResidues 229–243, 258–265HDX-MSTargets lipid-binding domain
Heparin Binding InhibitionIC₅₀: <10 μM (complete blockade at 20 μM)Rhodamine-heparin assaysDisrupts receptor interactions (LDLR/LRP1)
Allosteric EffectN-terminal conformational shift (ApoE4 only)HDX-MSIsoform-specific modulation

EZ-482’s action demonstrates the feasibility of allosteric targeting to correct ApoE4 dysfunction. Its C-terminal binding indirectly modulates N-terminal function—a strategy that circumvents challenges in directly inhibiting receptor interfaces, which are prone to off-target effects [1] [5]. This compound thus serves as a structural and mechanistic blueprint for next-generation ApoE4 correctors.

Table 3: Chemical Identifiers for EZ-482

IdentifierValue
Chemical NameN-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
CAS Number1016456-76-0
Molecular FormulaC₂₃H₁₉ClN₄O₅S
SynonymsMolPort-004-651-765; EZ482
SMILESO=C(NC1=CC(S(=O)(NC2=CC=CC(Cl)=C2)=O)=CC=C1O)CC3=NN(C)C(C4=C3C=CC=C4)=O

Properties

CAS Number

1016456-76-0

Product Name

EZ-482

IUPAC Name

N-[5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

InChI

InChI=1S/C23H19ClN4O5S/c1-28-23(31)18-8-3-2-7-17(18)19(26-28)13-22(30)25-20-12-16(9-10-21(20)29)34(32,33)27-15-6-4-5-14(24)11-15/h2-12,27,29H,13H2,1H3,(H,25,30)

InChI Key

CLWDCBBEVQRZLY-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O

Solubility

Soluble in DMSO

Synonyms

EZ-482; EZ482; EZ 482

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=CC=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.